
3-Pentafluoroethyloxy-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentafluoroethyloxy-propan-1-ol is a fluorinated organic compound with the molecular formula C5H9F5O2. This compound is characterized by the presence of a pentafluoroethyloxy group attached to a propan-1-ol backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability, resistance to degradation, and unique reactivity patterns.
Métodos De Preparación
The synthesis of 3-Pentafluoroethyloxy-propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with pentafluoroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
3-Pentafluoroethyloxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium dichromate (K2Cr2O7) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium dichromate yields the corresponding carboxylic acid, while reduction with sodium borohydride produces the primary alcohol.
Aplicaciones Científicas De Investigación
3-Pentafluoroethyloxy-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development. It can be used to modify drug molecules to enhance their stability and bioavailability.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and surfactants. Its unique properties make it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-Pentafluoroethyloxy-propan-1-ol involves its interaction with various molecular targets. The presence of the pentafluoroethyloxy group enhances its ability to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to changes in the conformation and activity of these molecules, affecting various biochemical pathways.
The compound’s fluorinated nature also contributes to its resistance to metabolic degradation, making it a stable and long-lasting agent in biological systems.
Comparación Con Compuestos Similares
3-Pentafluoroethyloxy-propan-1-ol can be compared with other fluorinated alcohols, such as 3-fluoropropan-1-ol and 3-trifluoromethylpropan-1-ol. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct chemical and physical properties.
3-Fluoropropan-1-ol: This compound has a single fluorine atom, making it less hydrophobic and less stable compared to this compound.
3-Trifluoromethylpropan-1-ol: The trifluoromethyl group provides some stability and reactivity, but it does not match the unique properties imparted by the pentafluoroethyloxy group.
Propiedades
Fórmula molecular |
C5H7F5O2 |
|---|---|
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
3-(1,1,2,2,2-pentafluoroethoxy)propan-1-ol |
InChI |
InChI=1S/C5H7F5O2/c6-4(7,8)5(9,10)12-3-1-2-11/h11H,1-3H2 |
Clave InChI |
NLIKUABHERDTFU-UHFFFAOYSA-N |
SMILES canónico |
C(CO)COC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


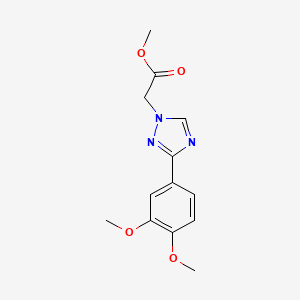
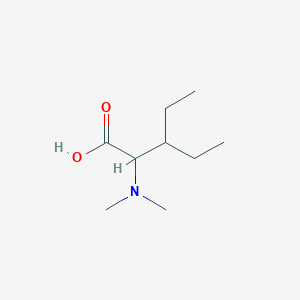


![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)
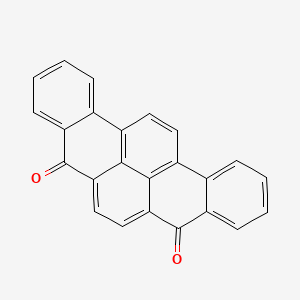

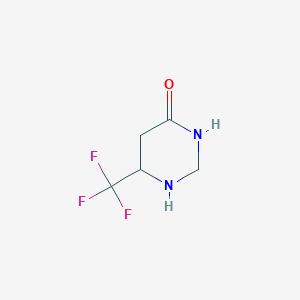
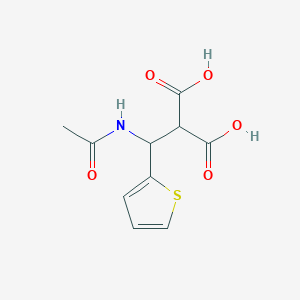
![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)
